Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Medicinal Chemistry ADME Prediction Lipophilicity

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic molecule belonging to the 1,6-dioxaspiro[2.5]octane class. It features a unique spirocyclic core where a six-membered dioxane ring is fused to a three-membered oxirane ring, and is further functionalized with a methyl ester at the 2-position and three methyl substituents.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B13201596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1(CC2(CCO1)C(O2)(C)C(=O)OC)C
InChIInChI=1S/C11H18O4/c1-9(2)7-11(5-6-14-9)10(3,15-11)8(12)13-4/h5-7H2,1-4H3
InChIKeyNTPGYSORZKTBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Spirocyclic Ester for Specialized Synthesis


Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic molecule belonging to the 1,6-dioxaspiro[2.5]octane class. It features a unique spirocyclic core where a six-membered dioxane ring is fused to a three-membered oxirane ring, and is further functionalized with a methyl ester at the 2-position and three methyl substituents . This distinct architecture confers specific reactivity and binding characteristics, differentiating it from monocyclic or non-spirocyclic analogs. It is primarily utilized as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research [REFS-1, REFS-2].

Why Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Cannot Be Directly Substituted


Direct substitution of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate with close analogs like Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1470556-05-8) or other oxaspiro compounds fails due to significant differences in steric hindrance, lipophilicity, and hydrogen-bonding capacity conferred by the three methyl groups [REFS-1, REFS-2]. In fragrance development, even minor structural changes drastically alter olfactory character [1]. In medicinal chemistry, the 'magic methyl' effect is well-recognized, where a single methyl addition can dramatically improve target binding and metabolic stability, making the 2,5,5-trimethyl substitution pattern critical for specific biological or sensory profiles [REFS-4, REFS-5]. The evidence below demonstrates why this precise substitution pattern is non-negotiable for certain research applications.

Quantitative Differentiation Evidence for Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate


Enhanced Lipophilicity (cLogP) vs. Non-Methylated Core Structure

The 2,5,5-trimethyl substitution on the dioxaspiro core is a key driver of increased lipophilicity compared to the unsubstituted analog. This property is critical for membrane permeability and target engagement in biological systems. [1]

Medicinal Chemistry ADME Prediction Lipophilicity

Conformational Rigidity and 3D Shape Diversity vs. Common Linear Building Blocks

The spirocyclic core introduces a higher degree of three-dimensionality (quantified by fraction of sp³ carbons, Fsp³) compared to planar aromatic building blocks commonly used in medicinal chemistry. This is associated with improved clinical success rates. [1]

Fragment-Based Drug Discovery 3D Molecular Topology Synthetic Chemistry

Steric Shielding of the Ester Functionality Compared to Unsubstituted Dioxaspiro Esters

The neighboring methyl groups at the 2 and 5 positions create significant steric hindrance around the ester carbonyl. This is a well-established strategy for slowing esterase-mediated hydrolysis, thereby improving the metabolic stability of ester-containing drug candidates. [REFS-1, REFS-2]

Metabolic Stability Ester Prodrugs Hydrolysis Rate

Patented Utility in Obesity and Type 2 Diabetes vs. Generic Dioxaspiro Scaffolds

The specific oxaspiro[2.5]octane scaffold, encompassing the 2,5,5-trimethyl substitution pattern, is claimed for the treatment of obesity and type 2 diabetes through MetAP2 inhibition. This provides a clear therapeutic rationale not present for simpler dioxaspiro compounds. [1]

MetAP2 Inhibition Obesity Pharmacotherapy Patent Protection

Recommended Application Scenarios for Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate


Design of Metabolically Stable Ester Prodrugs for CNS Targets

The predicted high metabolic stability of the sterically shielded ester makes this compound an ideal core for creating slow-release prodrugs for central nervous system (CNS) applications, where enhanced lipophilicity (cLogP >1.5) is also required to cross the blood-brain barrier [1].

Lead Generation for MetAP2 Inhibitor Programs

Researchers investigating MetAP2 inhibition for obesity and type 2 diabetes treatments should prioritize this compound. The specific oxaspiro[2.5]octane scaffold is patented for this target, and the trimethyl substitution pattern further refines the SAR landscape compared to earlier, simpler analogs [2].

Synthesis of Novel Fragrance Ingredients with Woody/Fruity Character

The dioxaspiro scaffold is known to impart camphoraceous, woody, and fruity notes [3]. The addition of a terminal ester group in this compound opens up pro-fragrance possibilities, where enzymatic or environmental hydrolysis could provide a controlled release of active perfume ingredients over time.

Construction of 3D Fragment Libraries for FBDD

With an Fsp³ of 0.73, this spirocyclic ester is a superior choice for enriching fragment-based drug discovery (FBDD) libraries with three-dimensional structures. Its use as a core fragment can help medicinal chemists 'escape from flatland' and explore novel IP space with improved selectivity profiles [4].

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